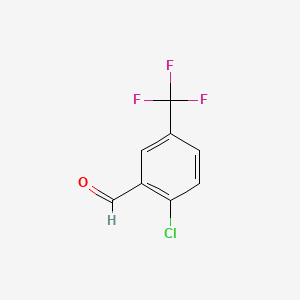

2-Chloro-5-(trifluoromethyl)benzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-5-(trifluoromethyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZZOJJJYKYKBNH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(F)(F)F)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60350816 | |

| Record name | 2-Chloro-5-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82386-89-8 | |

| Record name | 2-Chloro-5-(trifluoromethyl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60350816 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-5-(trifluoromethyl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

physical and chemical properties of 2-Chloro-5-(trifluoromethyl)benzaldehyde

An In-Depth Technical Guide to 2-Chloro-5-(trifluoromethyl)benzaldehyde

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No. 82386-89-8), a pivotal intermediate in the synthesis of advanced pharmaceuticals and agrochemicals. The document elucidates its core physical and chemical properties, explores its reactivity, details validated synthesis protocols, and discusses its primary applications. By integrating field-proven insights with established scientific principles, this guide serves as an essential resource for researchers, chemists, and professionals in drug development and material science.

Introduction and Strategic Importance

This compound is a substituted aromatic aldehyde that has garnered significant attention in synthetic chemistry. Its strategic importance stems from the unique combination of three functional moieties on the benzene ring: an aldehyde, a chloro group, and a trifluoromethyl group.

-

Aldehyde Group: Serves as a versatile chemical handle for a multitude of transformations, including oxidation, reduction, and the formation of carbon-carbon and carbon-nitrogen bonds.

-

Trifluoromethyl (-CF3) Group: This strongly electron-withdrawing group imparts unique properties to the molecule. In the context of drug design, the -CF3 group can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets.[1] Its presence significantly influences the reactivity and stability of the entire compound.[2][3]

-

Chloro Group: Provides an additional site for nucleophilic aromatic substitution or cross-coupling reactions, allowing for further molecular elaboration. The presence of chlorine is a common feature in many FDA-approved drugs, contributing to their therapeutic efficacy.[4]

This combination makes the compound a highly valuable building block for creating complex, fluorinated molecules with enhanced biological activity, particularly in the pharmaceutical and agrochemical sectors.[3][5]

Physicochemical Properties

The are critical for its handling, storage, and application in synthesis. The data presented below is a consolidation from various authoritative sources.

| Property | Value | Source(s) |

| CAS Number | 82386-89-8 | [2][6] |

| Molecular Formula | C₈H₄ClF₃O | [2][6] |

| Molecular Weight | 208.56 g/mol | [2][6] |

| Appearance | White to yellow to green clear liquid | [2][5] |

| Boiling Point | 97 °C at 15.8 mmHg; 42-44 °C at 1.5 mmHg | [2][6][7] |

| Density | 1.435 - 1.45 g/mL at 25 °C | [2][6] |

| Refractive Index (n20/D) | 1.488 - 1.49 | [2][6] |

| Flash Point | 89 °C (192.2 °F) - closed cup | [6] |

| Purity | ≥ 95% (GC) | [2] |

| Storage Conditions | Store at 2 - 8 °C under an inert atmosphere | [2][7] |

Reactivity Profile and Mechanistic Considerations

The reactivity of this compound is dominated by the interplay between the electron-withdrawing nature of the -CF3 and -Cl groups and the electrophilic character of the aldehyde carbonyl carbon.

Carbonyl Group Reactivity

The aldehyde functionality is the primary site for nucleophilic attack. The electron-deficient aromatic ring enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to reactions with nucleophiles. This is a cornerstone of its utility as a synthetic intermediate.

Aromatic Ring Reactivity

The benzene ring is deactivated towards electrophilic aromatic substitution due to the potent electron-withdrawing effects of the attached groups.[2] Conversely, these groups activate the ring for nucleophilic aromatic substitution, although the chloro group is the most likely leaving group under such conditions.

The following diagram illustrates the key structural features that dictate the molecule's reactivity and applications.

Caption: Workflow for the synthesis from 3-Amino-4-chlorobenzotrifluoride.

Protocol 2: Oxidation of 2-Chloro-5-(trifluoromethyl)benzyl alcohol

This method is a more direct, late-stage functional group transformation, ideal for laboratory-scale synthesis.

Expertise & Causality: This protocol utilizes a copper-catalyzed aerobic oxidation with TEMPO (2,2,6,6-tetramethylpiperidin-1-yl)oxyl) as a co-catalyst. This system is known for its high selectivity in oxidizing primary alcohols to aldehydes without over-oxidation to carboxylic acids. The reaction proceeds under mild conditions, making it a clean and efficient alternative. [7] Step-by-Step Methodology: [7]1. Reaction Setup: In a suitable flask, combine 2-Chloro-5-(trifluoromethyl)benzyl alcohol (5.0 mmol), copper(II) acetate (9.1 mg, 0.05 mmol), and TEMPO (7.8 mg, 0.05 mmol). 2. Solvent Addition: Add a solvent mixture of acetonitrile (5 mL) and water (10 mL). 3. Reaction Execution: Stir the mixture vigorously at room temperature, open to the air (or under an oxygen atmosphere for faster reaction). 4. Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a petroleum ether/ethyl acetate eluent system. 5. Workup: Once the starting material is consumed, quench the reaction and perform a standard aqueous workup followed by extraction with an organic solvent (e.g., ethyl acetate). 6. Purification: Dry the combined organic layers, concentrate under reduced pressure, and purify the crude product by silica gel column chromatography to yield the pure aldehyde.

Key Applications

The unique structural attributes of this compound make it a valuable intermediate in several high-value industries.

-

Pharmaceutical Development: It is a key building block in the synthesis of various active pharmaceutical ingredients (APIs). [2][3]Its structure is often incorporated into molecules designed to target specific biological pathways, with the trifluoromethyl group contributing to improved drug efficacy and pharmacokinetic properties. [3]For example, it can be used in multi-component reactions to create complex heterocyclic scaffolds like imidazoquinolinoacridinone derivatives. [7][8]* Agrochemical Synthesis: The compound serves as a precursor for potent and selective herbicides and fungicides. [2][3]The trifluoromethyl group is a well-known toxophore in agrochemical design, enhancing the biological activity of the final product.

-

Material Science: It is used in the synthesis of high-performance polymers and specialty chemicals where the incorporation of fluorine is desired to enhance thermal stability, chemical resistance, or other specific properties. [3]

Safety, Handling, and Storage

Proper handling and storage are paramount to ensure safety and maintain the integrity of the compound.

Hazard Identification: [6][9]* Classification: Skin Irritant (Category 2), Eye Irritant (Category 2), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system). [6][9]* Signal Word: Warning. [6]* Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). [6][10] Recommended Handling Procedures:

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves, and a lab coat. Use a respirator with a suitable filter (e.g., type ABEK EN14387) if ventilation is inadequate. [6][11]* Engineering Controls: Work in a well-ventilated area, preferably a fume hood. Ensure that eyewash stations and safety showers are readily accessible. [9]* Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Keep away from heat, sparks, and open flames. [11] Storage and Disposal:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. [9]The recommended storage temperature is between 2-8°C. [2][7]It should be stored under an inert atmosphere (e.g., nitrogen or argon) as it can be sensitive to air. [7][9]* Incompatible Materials: Strong oxidizing agents, strong reducing agents, strong bases. [9]* Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. [9][10]

Spectroscopic Characterization

Spectroscopic data is essential for confirming the structure and purity of this compound. Representative data can be found in public databases.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aldehydic proton (around 10 ppm) and the aromatic protons in the region of 7-8 ppm, with splitting patterns consistent with the substitution on the ring. [12]* IR Spectroscopy: The infrared spectrum will exhibit a strong absorption band characteristic of the aldehyde C=O stretch (typically around 1700 cm⁻¹) and bands corresponding to the C-Cl, C-F, and aromatic C-H stretches. [13]

Conclusion

This compound is more than a simple chemical reagent; it is an enabling tool for innovation in medicinal chemistry and material science. Its carefully balanced electronic and steric properties, conferred by the chloro, trifluoromethyl, and aldehyde groups, provide a robust platform for the synthesis of novel, high-value molecules. Understanding its physicochemical properties, reactivity, and handling requirements, as detailed in this guide, is crucial for any researcher or organization aiming to leverage its full synthetic potential.

References

-

PubChem. 2-Chloro-5-fluoro-3-(trifluoromethyl)-benzaldehyde. [Link]

-

Pharmaffiliates. This compound: A Versatile Intermediate for Pharmaceutical and Agrochemical Synthesis. [Link]

-

PrepChem.com. Synthesis of 2-chloro-5-trifluoromethylbenzaldehyde. [Link]

-

Scientific Laboratory Supplies. This compound, 98%. [Link]

-

SpectraBase. This compound [1H NMR]. [Link]

-

SpectraBase. This compound [ATR-IR]. [Link]

-

Capot Chemical. MSDS of this compound. [Link]

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

-

Hovione. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

Sources

- 1. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]

- 2. chemimpex.com [chemimpex.com]

- 3. nbinno.com [nbinno.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. 2-氯-5-(三氟甲基)苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 7. 2-Chloro-5-trifluoromethylbenzaldehyde CAS#: 82386-89-8 [m.chemicalbook.com]

- 8. scientificlabs.co.uk [scientificlabs.co.uk]

- 9. fishersci.com [fishersci.com]

- 10. capotchem.com [capotchem.com]

- 11. fishersci.com [fishersci.com]

- 12. spectrabase.com [spectrabase.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

An In-Depth Technical Guide to the Synthesis of 2-Chloro-5-(trifluoromethyl)benzaldehyde

Introduction

2-Chloro-5-(trifluoromethyl)benzaldehyde is a pivotal intermediate in the synthesis of a wide array of high-value chemical entities, particularly in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern, featuring an ortho-chlorine and a meta-trifluoromethyl group relative to the aldehyde, imparts specific steric and electronic properties that are crucial for the biological activity of the resulting products.[1] The trifluoromethyl group, in particular, is a bioisostere for several functional groups and can significantly enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This guide provides an in-depth exploration of the primary synthetic pathways to this key building block, offering a blend of theoretical understanding and practical, field-proven insights for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its synthesis, purification, and handling.

| Property | Value | Source |

| Molecular Formula | C₈H₄ClF₃O | [2] |

| Molecular Weight | 208.56 g/mol | [2] |

| Appearance | Liquid | [2] |

| Boiling Point | 42-44 °C at 1.5 mmHg | [2] |

| Density | 1.435 g/mL at 25 °C | [2] |

| Refractive Index | n20/D 1.488 | [2] |

| Flash Point | 89 °C (closed cup) | [2] |

| CAS Number | 82386-89-8 | [2] |

Core Synthetic Strategies

The synthesis of this compound can be approached through several strategic disconnections. The most prevalent and industrially relevant methods involve either the oxidation of a pre-functionalized benzyl alcohol or the introduction of the aldehyde group onto a suitably substituted benzene ring. This guide will detail two of the most effective and well-documented pathways.

Pathway 1: Oxidation of 2-Chloro-5-(trifluoromethyl)benzyl Alcohol

This is arguably the most direct and widely employed laboratory-scale synthesis. The causality behind this approach lies in the readily available starting material, 2-Chloro-5-(trifluoromethyl)benzyl alcohol, and the high efficiency of modern oxidizing agents.

Conceptual Workflow

Caption: Oxidation of the corresponding benzyl alcohol.

Mechanistic Insights and Reagent Selection

The choice of pyridinium chlorochromate (PCC) is deliberate and critical for the success of this synthesis. PCC is a mild oxidizing agent that is highly selective for the conversion of primary alcohols to aldehydes, minimizing the over-oxidation to the corresponding carboxylic acid.[3] The reaction is typically performed in an anhydrous aprotic solvent, such as dichloromethane (DCM), to prevent the formation of gem-diols which can be further oxidized.

The mechanism involves the formation of a chromate ester intermediate from the reaction of the benzyl alcohol with PCC. A subsequent E2-type elimination, facilitated by the pyridinium cation, results in the formation of the aldehyde and a reduced chromium species.

Detailed Experimental Protocol

This protocol is adapted from a similar synthesis of 5-chloro-2-(trifluoromethyl)benzaldehyde and is expected to yield high purity product.[4]

Materials:

-

2-Chloro-5-(trifluoromethyl)benzyl alcohol

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (DCM), anhydrous

-

Diethyl ether

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-Chloro-5-(trifluoromethyl)benzyl alcohol (1.0 equivalent) in anhydrous dichloromethane (DCM).

-

Addition of Oxidant: To the stirred solution, add pyridinium chlorochromate (PCC) (2.0 equivalents) portion-wise at room temperature. The reaction is exothermic, and cooling may be necessary for larger scale reactions.

-

Reaction Monitoring: Stir the reaction mixture vigorously for 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and continue stirring for an additional hour. This helps to precipitate the chromium salts.

-

Filtration: Filter the mixture through a pad of celite or silica gel to remove the insoluble chromium byproducts. Wash the filter cake with additional diethyl ether.

-

Concentration: Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography, eluting with a mixture of hexane and ethyl acetate (e.g., 9:1 v/v) to afford this compound as a pure liquid.[4]

Self-Validation: The purity of the final product should be confirmed by ¹H NMR and GC-MS analysis. The characteristic aldehyde proton peak in the ¹H NMR spectrum is expected to appear around 10 ppm.

Pathway 2: Synthesis from 3-Amino-4-chlorobenzotrifluoride

This multi-step pathway is a classic example of building complexity from a readily available aniline derivative. It leverages the versatility of diazonium salt chemistry to introduce the formyl group.

Conceptual Workflow

Caption: Multi-step synthesis from an aniline derivative.

Mechanistic Insights and Rationale

This pathway is a testament to the power of classical organic reactions. Each step is chosen for its reliability and well-understood mechanism.

-

Diazotization: The primary aromatic amine is converted to a diazonium salt using sodium nitrite in the presence of a strong acid like hydrochloric acid at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[5]

-

Formylation via Formaldoxime: The diazonium salt is then reacted with formaldoxime in the presence of a copper(II) sulfate catalyst.[5] This is a variation of the Sandmeyer reaction, where the diazonium group is replaced. The formaldoxime serves as the source for the eventual aldehyde group.

-

Hydrolysis: The resulting intermediate, an aldoxime, is hydrolyzed under acidic conditions (refluxing with hydrochloric acid) to unmask the aldehyde functionality.[5]

-

Purification: A key step in this synthesis is the purification of the aldehyde via its bisulfite addition product. This is a classic technique to separate aldehydes from non-carbonyl compounds. The aldehyde forms a solid adduct with sodium bisulfite, which can be filtered off and then decomposed back to the pure aldehyde by treatment with acid or base.[5]

Detailed Experimental Protocol

This protocol is based on a literature procedure.[5]

Materials:

-

3-Amino-4-chlorobenzotrifluoride

-

Hydrochloric acid (HCl)

-

Sodium nitrite (NaNO₂)

-

Sodium acetate trihydrate

-

Paraformaldehyde

-

Hydroxylamine hydrochloride

-

Cupric sulfate pentahydrate

-

Sodium sulfite

-

Toluene

-

Benzene (or a suitable alternative solvent like toluene for extraction)

-

Sodium hydrogen carbonate

-

Sodium hydrogen sulfite

-

Magnesium sulfate

Procedure:

-

Diazotization:

-

Slowly add 3-Amino-4-chlorobenzotrifluoride to a stirred solution of hydrochloric acid in water.

-

Cool the resulting suspension with ice and diazotize at 0-5 °C by the dropwise addition of a sodium nitrite solution.

-

Stir the mixture for 1 hour at 0-5 °C.[5]

-

-

Preparation of Formaldoxime:

-

In a separate flask, prepare formaldoxime by boiling a mixture of paraformaldehyde, hydroxylamine hydrochloride, and sodium acetate trihydrate in water.[5]

-

-

Coupling Reaction:

-

Add the cold diazonium salt solution to a mixture containing the prepared formaldoxime, cupric sulfate pentahydrate, sodium sulfite, sodium acetate, and toluene, while maintaining the temperature between 10-20 °C.

-

Stir the mixture for 2 hours.[5]

-

-

Hydrolysis:

-

Add hydrochloric acid to the reaction mixture and reflux for 2 hours.[5]

-

-

Isolation of Crude Product:

-

Perform steam distillation and extract the distillate with benzene.

-

Wash the organic extract with a 5% sodium hydrogen carbonate solution and then evaporate the solvent.[5]

-

-

Purification via Bisulfite Adduct:

-

Dissolve the crude residue in ether and stir vigorously with a 40% sodium hydrogen sulfite solution for 2 hours.

-

Allow the mixture to stand overnight to precipitate the bisulfite addition product.

-

Filter the solid adduct and wash with ether.[5]

-

-

Liberation of Pure Aldehyde:

-

Suspend the bisulfite adduct in water, add hydrochloric acid, and reflux for 2 hours.

-

After cooling, extract the mixture with benzene.

-

Dry the organic extract with magnesium sulfate, evaporate the solvent, and distill the residue under reduced pressure to obtain pure this compound.[5]

-

Alternative Synthetic Approaches

While the two pathways detailed above are well-established, other synthetic routes are also plausible and may be advantageous under specific circumstances.

-

Grignard-based Formylation: An alternative approach involves the formation of a Grignard reagent from 1-bromo-2-chloro-5-(trifluoromethyl)benzene. This organometallic intermediate could then be reacted with a formylating agent, such as N,N-dimethylformamide (DMF) or ethyl orthoformate, followed by acidic workup to yield the desired aldehyde.[6][7] The challenge in this approach lies in the selective formation of the Grignard reagent in the presence of the chloro-substituent.

-

Side-Chain Halogenation and Hydrolysis: Industrial-scale synthesis often favors routes starting from less expensive materials. One such route could involve the free-radical chlorination of 2-chloro-5-(trifluoromethyl)toluene to form 2-chloro-5-(trifluoromethyl)benzylidene chloride. Subsequent hydrolysis of the gem-dichloro group, often under acidic conditions or in the presence of a Lewis acid, would yield the benzaldehyde.[8][9]

Conclusion

The synthesis of this compound is a critical process for the advancement of pharmaceutical and agrochemical research. The choice of synthetic pathway is often a balance between laboratory convenience, scalability, cost of starting materials, and desired purity. The oxidation of 2-chloro-5-(trifluoromethyl)benzyl alcohol offers a direct and high-yielding route suitable for laboratory and small-scale production. For larger scale synthesis or when starting from more fundamental building blocks, the multi-step synthesis from 3-amino-4-chlorobenzotrifluoride provides a robust, albeit more complex, alternative. A thorough understanding of the underlying chemical principles and meticulous execution of the experimental protocols are paramount to achieving a successful synthesis of this valuable intermediate.

References

- 1. nbinno.com [nbinno.com]

- 2. 2-クロロ-5-(トリフルオロメチル)ベンズアルデヒド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-Chloro-alpha,5-bis(trifluoromethyl)benzyl Alcohol () for sale [vulcanchem.com]

- 4. 5-CHLORO-2-(TRIFLUOROMETHYL)BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 5. prepchem.com [prepchem.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. benchchem.com [benchchem.com]

- 8. WO2019049173A1 - An improved process for preparation of trifluoromethylbenzaldehydes and intermediates thereof - Google Patents [patents.google.com]

- 9. CN102516047A - Preparation methods of 2-(trifluoromethyl)benzaldehyde and intermediate thereof - Google Patents [patents.google.com]

An In-depth Technical Guide to the Synthesis of 2-Chloro-5-(trifluoromethyl)benzaldehyde

Introduction: The Strategic Importance of 2-Chloro-5-(trifluoromethyl)benzaldehyde

This compound is a crucial building block in the synthesis of a wide array of high-value chemical entities.[1][2] Its utility is particularly pronounced in the pharmaceutical and agrochemical industries, where the unique electronic properties imparted by the trifluoromethyl group contribute to enhanced biological activity and metabolic stability of the final products.[1][3] This guide provides a comprehensive overview of the primary synthetic routes to this important intermediate, offering a critical analysis of the starting materials, reaction mechanisms, and process considerations for researchers, scientists, and professionals in drug development and chemical manufacturing.[1]

Core Synthetic Strategies: A Comparative Analysis

The synthesis of this compound can be approached from several distinct starting materials. The choice of a particular route is often dictated by factors such as the availability and cost of precursors, scalability, and desired purity of the final product. Herein, we dissect the most prevalent and industrially relevant synthetic pathways.

Route 1: From 3-Amino-4-chlorobenzotrifluoride via Diazotization

This classical approach leverages the versatile chemistry of diazonium salts to introduce the aldehyde functionality. It is a well-documented method, albeit with multiple steps.

Reaction Pathway:

Caption: Synthesis of this compound from 3-Amino-4-chlorobenzotrifluoride.

Mechanism and Critical Parameters:

The synthesis commences with the diazotization of 3-Amino-4-chlorobenzotrifluoride in an aqueous acidic medium using sodium nitrite.[4] The resulting diazonium salt is then reacted with formaldoxime in the presence of a copper(II) salt catalyst.[4] The reaction with formaldoxime is a key step, leading to an intermediate that, upon hydrolysis with hydrochloric acid, yields the desired benzaldehyde.[4]

Experimental Protocol:

-

Diazotization: 3-Amino-4-chlorobenzotrifluoride is suspended in a solution of hydrochloric acid and water, then cooled to 0-5 °C. A solution of sodium nitrite in water is added dropwise while maintaining the low temperature to form the diazonium salt.[4]

-

Formylation: In a separate vessel, a solution of formaldoxime is prepared. The previously formed diazonium salt solution is then added to the formaldoxime solution containing a copper(II) sulfate pentahydrate catalyst.[4]

-

Hydrolysis and Purification: The reaction mixture is acidified with hydrochloric acid and refluxed. The product is then isolated via steam distillation, followed by extraction with an organic solvent like benzene. The organic extract is washed, dried, and the solvent evaporated. Further purification is achieved by forming the bisulfite adduct, which is then decomposed with acid to regenerate the pure aldehyde, followed by distillation.[4]

Advantages and Disadvantages:

| Advantages | Disadvantages |

| Utilizes readily available starting materials. | Multi-step process with moderate overall yield. |

| Well-established and documented procedure. | Involves the handling of potentially unstable diazonium salts. |

| Requires careful temperature control during diazotization. |

Route 2: Oxidation of 2-Chloro-5-(trifluoromethyl)benzyl Alcohol

This two-step approach involves the reduction of the corresponding benzoic acid to the benzyl alcohol, followed by oxidation to the aldehyde. This is a common and often high-yielding strategy for the synthesis of benzaldehydes.

Reaction Pathway:

Caption: Synthesis via reduction of the benzoic acid and subsequent oxidation of the benzyl alcohol.

Step 1: Reduction of 2-Chloro-5-(trifluoromethyl)benzoic acid

The carboxylic acid is reduced to the corresponding benzyl alcohol using a suitable reducing agent. Borane-tetrahydrofuran complex (BH3·THF) is a commonly employed reagent for this transformation due to its selectivity for carboxylic acids.[5]

Experimental Protocol (Reduction):

-

2-Chloro-5-(trifluoromethyl)benzoic acid is dissolved in anhydrous tetrahydrofuran (THF) and cooled in an ice bath under a nitrogen atmosphere.[5]

-

A solution of borane-tetrahydrofuran complex is added dropwise to the stirred solution.[5]

-

After the addition is complete, the mixture is heated to reflux for a period to ensure complete reaction.[5]

-

The reaction is quenched by the slow addition of hydrochloric acid, followed by extraction with an organic solvent such as ethyl acetate.[5]

-

The combined organic layers are dried and concentrated to yield 2-Chloro-5-(trifluoromethyl)benzyl alcohol.[5]

Step 2: Oxidation of 2-Chloro-5-(trifluoromethyl)benzyl alcohol

The resulting benzyl alcohol is then oxidized to the aldehyde. A variety of oxidizing agents can be used, with pyridinium chlorochromate (PCC) being a mild and effective choice that minimizes over-oxidation to the carboxylic acid.[6]

Experimental Protocol (Oxidation):

-

2-Chloro-5-(trifluoromethyl)benzyl alcohol is dissolved in a chlorinated solvent like dichloromethane.[6]

-

Pyridinium chlorochromate (PCC) is added to the solution, and the mixture is stirred at room temperature.[6]

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is diluted with a solvent such as diethyl ether and filtered to remove the chromium salts.[6]

-

The filtrate is concentrated, and the crude product is purified by silica gel column chromatography to afford this compound.[6]

Advantages and Disadvantages:

| Advantages | Disadvantages |

| Generally high-yielding steps. | Requires the use of hazardous reagents like borane and chromium-based oxidants. |

| The intermediate alcohol is often a stable, crystalline solid.[5] | The cost of the starting benzoic acid and reagents can be a factor. |

| Good control over the oxidation step to prevent over-oxidation. |

Route 3: From Substituted Toluenes

Industrial-scale synthesis often favors routes starting from more fundamental and cost-effective raw materials like substituted toluenes. These methods typically involve radical halogenation of the methyl group followed by hydrolysis.

Reaction Pathway:

Caption: Industrial synthesis from 2-Chloro-5-(trifluoromethyl)toluene.

Mechanism and Critical Parameters:

This route begins with the free-radical chlorination of 2-chloro-5-(trifluoromethyl)toluene at the benzylic position. This is typically achieved using chlorine gas under UV irradiation.[7] The resulting dichloromethyl derivative is then hydrolyzed to the aldehyde. This hydrolysis can be carried out under acidic conditions or with water in the presence of a catalyst.[8]

Experimental Considerations:

-

Chlorination: The degree of chlorination needs to be carefully controlled to favor the formation of the dichloromethyl intermediate over the monochloro or trichloro byproducts. This is often achieved by monitoring the reaction progress and controlling the amount of chlorine gas introduced.[7]

-

Hydrolysis: The hydrolysis of the dichloromethyl group to the aldehyde is a critical step. A patent describes a method using water at elevated temperatures and pressures in the presence of a C1-C4 saturated monobasic fatty acid and its alkali metal salt.[8]

Advantages and Disadvantages:

| Advantages | Disadvantages |

| Utilizes a relatively inexpensive and readily available starting material. | The chlorination step can produce a mixture of products, requiring careful control and purification. |

| Potentially the most cost-effective route for large-scale production. | Involves the use of hazardous chlorine gas and requires specialized equipment for high-pressure reactions. |

| Fewer discrete steps compared to other routes. |

Summary of Synthetic Routes

| Starting Material | Key Reagents | Typical Yield | Key Considerations |

| 3-Amino-4-chlorobenzotrifluoride | NaNO2, HCl, Formaldoxime, CuSO4 | ~31% (per conversion)[4] | Multi-step; handling of diazonium salts. |

| 2-Chloro-5-(trifluoromethyl)benzoic acid | BH3·THF, PCC | High (e.g., ~85% for reduction, ~82% for oxidation)[5][6] | Use of hazardous reagents; two distinct synthetic operations. |

| 2-Chloro-5-(trifluoromethyl)toluene | Cl2, UV light; H2O, catalyst | High (e.g., ~87%)[8] | Suitable for industrial scale; requires specialized equipment. |

Conclusion

The synthesis of this compound can be accomplished through several viable pathways. For laboratory-scale research and development, the oxidation of 2-Chloro-5-(trifluoromethyl)benzyl alcohol offers a reliable and high-yielding route. For industrial production, the direct conversion of 2-chloro-5-(trifluoromethyl)toluene is likely the most economically advantageous approach, despite the technical challenges associated with handling chlorine gas and high-pressure reactions. The choice of the optimal synthetic route will ultimately depend on a careful evaluation of the specific requirements of the project, including scale, cost, and available resources.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. nbinno.com [nbinno.com]

- 4. prepchem.com [prepchem.com]

- 5. Page loading... [guidechem.com]

- 6. 5-CHLORO-2-(TRIFLUOROMETHYL)BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

- 7. CN111848406A - A kind of preparation method of 2-chloro-4-fluoro-5-nitrobenzaldehyde - Google Patents [patents.google.com]

- 8. CN102516047A - Preparation methods of 2-(trifluoromethyl)benzaldehyde and intermediate thereof - Google Patents [patents.google.com]

Navigating the Solution Landscape: A Technical Guide to the Solubility of 2-Chloro-5-(trifluoromethyl)benzaldehyde in Organic Solvents

For Immediate Release

This in-depth technical guide is designed for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the solubility characteristics of 2-Chloro-5-(trifluoromethyl)benzaldehyde. This document synthesizes the theoretical principles governing solubility, outlines detailed experimental protocols for its determination, and offers insights into predicting its behavior in a range of common organic solvents. As a Senior Application Scientist, the goal of this guide is to equip you with the foundational knowledge and practical methodologies to effectively utilize this important chemical intermediate in your research and development endeavors.

Introduction: The Significance of this compound and Its Solubility

This compound is a substituted aromatic aldehyde of significant interest in the pharmaceutical and agrochemical industries. Its unique molecular structure, featuring a trifluoromethyl group and a chlorine atom, imparts specific electronic and steric properties that make it a valuable building block in the synthesis of complex organic molecules. A thorough understanding of its solubility in various organic solvents is paramount for a multitude of applications, including reaction optimization, purification by crystallization, formulation development, and analytical method development. The solubility of a compound dictates its bioavailability and is a critical parameter in drug discovery and process chemistry.

Physicochemical Properties of this compound

A foundational understanding of a compound's physicochemical properties is essential for predicting its solubility. The properties of this compound are summarized in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₄ClF₃O | |

| Molecular Weight | 208.56 g/mol | |

| Appearance | Colorless to yellow liquid | [1] |

| Density | 1.435 g/mL at 25 °C | |

| Boiling Point | 42-44 °C at 1.5 mmHg | |

| Refractive Index | n20/D 1.488 | |

| Flash Point | 89 °C (closed cup) |

A Predictive Framework for Solubility

The Principle of "Like Dissolves Like"

The adage "like dissolves like" is a cornerstone of solubility prediction.[2][3] This principle suggests that substances with similar polarities are more likely to be soluble in one another. To apply this, we must first assess the molecular characteristics of this compound.

The molecule possesses a polar carbonyl group (C=O) which can act as a hydrogen bond acceptor.[4] However, the bulky, nonpolar benzene ring, along with the hydrophobic chlorine and trifluoromethyl substituents, constitutes a significant portion of the molecule. This structural combination suggests that this compound is a moderately polar compound. Therefore, it is expected to exhibit greater solubility in solvents of similar moderate polarity and lower solubility in highly polar (e.g., water) or very nonpolar (e.g., hexane) solvents.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[5] HSP theory posits that the total cohesive energy of a substance can be divided into three components: dispersion forces (δd), polar forces (δp), and hydrogen bonding forces (δh).[5] A solvent is likely to dissolve a solute if their HSP values are similar.

While experimentally determined HSP values for this compound are not published, values for the parent compound, benzaldehyde, can provide a useful reference point. The HSP for benzaldehyde are approximately: δd = 19.4, δp = 7.4, and δh = 5.3 MPa⁰·⁵.[6][7] The presence of the electron-withdrawing chlorine and trifluoromethyl groups in this compound would be expected to influence these parameters, likely increasing the polar component (δp).

Qualitative Solubility Prediction in Common Organic Solvents

The following table provides the properties of a selection of common organic solvents to aid in the qualitative prediction of the solubility of this compound. Based on the "like dissolves like" principle and the anticipated moderate polarity of the target compound, solvents with intermediate polarity indices and dielectric constants are likely to be effective.

| Solvent | Polarity Index | Dielectric Constant (at 20°C) | Hydrogen Bonding |

| n-Hexane | 0.1 | 1.88 | Non-polar, Aprotic |

| Toluene | 2.4 | 2.38 | Non-polar, Aprotic |

| Diethyl Ether | 2.8 | 4.34 | Polar, Aprotic (H-bond acceptor) |

| Dichloromethane | 3.1 | 9.08 | Polar, Aprotic |

| Acetone | 5.1 | 20.7 | Polar, Aprotic (H-bond acceptor) |

| Ethanol | 4.3 | 24.55 | Polar, Protic (H-bond donor & acceptor) |

| Methanol | 5.1 | 32.7 | Polar, Protic (H-bond donor & acceptor) |

| Acetonitrile | 5.8 | 37.5 | Polar, Aprotic |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.7 | Polar, Aprotic (H-bond acceptor) |

Data compiled from various sources.

Experimental Determination of Solubility

Given the absence of comprehensive published data, experimental determination is the most reliable method to quantify the solubility of this compound in specific organic solvents. The following are detailed protocols for two robust methods.

Isothermal Saturation (Gravimetric) Method

This method relies on the direct measurement of the mass of the solute dissolved in a known volume of solvent at a constant temperature.

Protocol:

-

Sample Preparation: Add an excess of this compound to a vial containing a known volume of the desired organic solvent. An excess is confirmed by the presence of undissolved solute.

-

Equilibration: Seal the vial and agitate it at a constant temperature (e.g., using a shaker or stirrer in a temperature-controlled bath) for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-weighed, airtight syringe fitted with a filter to prevent the transfer of solid particles.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed vial. Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the solute.

-

Mass Determination: Once the solvent is completely removed, re-weigh the vial containing the dried solute.

-

Calculation: The solubility (S) is calculated using the following formula:

S (g/L) = (Mass of vial with solute - Mass of empty vial) / Volume of supernatant taken

UV/Vis Spectrophotometric Method

This method is suitable if the solute has a chromophore that absorbs in the UV/Visible range and is particularly useful for determining lower solubilities.

Protocol:

-

Determine λmax: Prepare a dilute solution of this compound in the solvent of interest and scan its absorbance from approximately 200-400 nm to determine the wavelength of maximum absorbance (λmax).

-

Prepare Calibration Curve:

-

Prepare a series of standard solutions of known concentrations of the compound in the chosen solvent.

-

Measure the absorbance of each standard solution at the λmax.

-

Plot a graph of absorbance versus concentration. This should yield a linear relationship according to the Beer-Lambert Law. Determine the equation of the line (y = mx + c).

-

-

Prepare and Analyze Saturated Solution:

-

Prepare a saturated solution as described in steps 1 and 2 of the Isothermal Saturation Method.

-

Separate the undissolved solute as described in step 3 of the same method.

-

Accurately dilute a known volume of the clear, saturated filtrate with the solvent to bring the absorbance into the linear range of the calibration curve. Record the dilution factor.

-

Measure the absorbance of the diluted solution at λmax.

-

-

Calculation:

-

Use the measured absorbance and the equation from the calibration curve to calculate the concentration of the diluted solution.

-

Multiply this concentration by the dilution factor to determine the solubility of the compound in the solvent.

-

Data Interpretation and Reporting

When reporting solubility data, it is crucial to adhere to established scientific guidelines to ensure clarity, reproducibility, and the overall integrity of the data. Key information to report includes:

-

A thorough characterization of the solute and solvent, including their purity.

-

A detailed description of the experimental apparatus and methodology.[8]

-

Evidence that equilibrium was achieved.[8]

-

The temperature at which the solubility was determined.

-

The results of multiple determinations and a statistical analysis (e.g., mean and standard deviation).[9]

For drug development applications, regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide specific guidance on solubility studies.[10]

Conclusion

While a comprehensive public database of the solubility of this compound in organic solvents is not currently available, this technical guide provides a robust framework for both predicting and experimentally determining this critical physicochemical property. By understanding the molecular structure of the compound and the properties of common organic solvents, researchers can make informed decisions about solvent selection. Furthermore, the detailed experimental protocols provided herein offer a reliable means of generating accurate and reproducible solubility data, which is indispensable for advancing research and development in the pharmaceutical and chemical industries.

References

-

Solubility of Benzaldehyde. Solubility of Things. [Link]

-

Guidelines for Reporting Solubility Data. Thermodynamics Research Center. (2020). [Link]

-

Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Journal of Chemical & Engineering Data. (2019). [Link]

-

Benzaldehyde. Sciencemadness Wiki. [Link]

-

Hansen solubility parameters. Stenutz. [Link]

-

Benzaldehyde. PubChem. [Link]

-

HSP Basics. Prof Steven Abbott. [Link]

-

Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Accu Dyne Test. [Link]

-

Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. ResearchGate. (2019). [Link]

-

Annex 4. World Health Organization (WHO). [Link]

-

Solubility of Organic Compounds. Chemistry Steps. [Link]

-

Solubility of organic compounds. Khan Academy. [Link]

-

Solubility Behavior of 3,4,5-Trimethoxybenzaldehyde in Different Pure Organic Solvents. ResearchGate. (2021). [Link]

-

3.2 Solubility. Open Oregon Educational Resources. [Link]

-

Principles of Solubility in Organic Chemistry with Nadia Korovina. YouTube. (2020). [Link]

-

Bibliographies: 'Organic compounds Solubility'. Grafiati. (2022). [Link]

-

Hansen solubility parameter. Wikipedia. [Link]

-

Why is benzaldehyde less soluble than acetone in water?. Quora. (2016). [Link]

-

Guidance for Industry. FDA. [Link]

-

New Group-Interaction Parameters of the UNIFAC Model: Aromatic Carboxyl Binaries. ResearchGate. (2008). [Link]

-

Model evaluation for the prediction of solubility of active pharmaceutical ingredients (APIs) to guide solid–liquid separator design. NIH. [Link]

-

Hansen solubility parameters. Stenutz. [Link]

-

Solubility Prediction of Active Pharmaceutical Compounds with the UNIFAC Model. SpringerLink. (2016). [Link]

-

Solubility Prediction of Active Pharmaceutical Compounds with the UNIFAC Model. ResearchGate. (2016). [Link]

-

AC Model: UNIFAC Prediction. NIST. [Link]

-

Molecular structures of substituted benzaldehydes 1-50 (training set).... ResearchGate. [Link]

-

2-Chloro-5-fluoro-3-(trifluoromethyl)-benzaldehyde. PubChem. [Link]

Sources

- 1. 2-Chloro-5-trifluoromethylbenzaldehyde CAS#: 82386-89-8 [m.chemicalbook.com]

- 2. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 3. Khan Academy [khanacademy.org]

- 4. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 5. Hansen solubility parameter - Wikipedia [en.wikipedia.org]

- 6. HSP Basics | Practical Solubility Science | Prof Steven Abbott [stevenabbott.co.uk]

- 7. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids [accudynetest.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. who.int [who.int]

- 10. fda.gov [fda.gov]

An In-depth Technical Guide to the Electrophilic Aromatic Substitution Reactions of 2-Chloro-5-(trifluoromethyl)benzaldehyde

Executive Summary

2-Chloro-5-(trifluoromethyl)benzaldehyde is a critical building block in the synthesis of high-value compounds, particularly in the pharmaceutical and agrochemical sectors.[1] Its utility stems from the unique electronic properties conferred by its three substituents: a chloro group, a trifluoromethyl group, and an aldehyde moiety. However, these same groups present a significant challenge for further synthetic elaboration via electrophilic aromatic substitution (EAS). This guide provides a comprehensive analysis of the EAS reactions of this substrate, grounded in fundamental principles of physical organic chemistry. We will dissect the competing and cooperative directing effects of the substituents to predict regioselectivity, detail robust experimental protocols for key transformations, and explain the notable unreactivity of this substrate under Friedel-Crafts conditions—a critical insight for process development and synthetic route design.

Molecular Profile and Theoretical Reactivity Analysis

Introduction to the Substrate

This compound, with CAS Number 82386-89-8, is a highly functionalized aromatic compound.[2] The presence of the trifluoromethyl group, in particular, often enhances the biological activity, metabolic stability, and lipophilicity of derivative molecules, making this an attractive starting material for drug discovery pipelines.[3] Understanding its reactivity towards electrophiles is paramount for its effective utilization.

The Electronic Influence of Substituents

The reactivity and regioselectivity of an electrophilic attack on the benzene ring are dictated by the electronic nature of the existing substituents. In this molecule, all three groups are electron-withdrawing, rendering the ring significantly less nucleophilic than benzene and thus, "deactivated" towards EAS.[4]

-

Aldehyde Group (-CHO): This group is strongly deactivating. It withdraws electron density from the ring through both the inductive effect (-I) and the resonance effect (-M). As a result, it directs incoming electrophiles to the meta position.[5][6]

-

Trifluoromethyl Group (-CF3): This is one of the most powerful electron-withdrawing groups. Its effect is almost entirely inductive (-I) due to the extreme electronegativity of the three fluorine atoms. It is a strong deactivating group and a meta-director.[7][8][9]

-

Chloro Group (-Cl): Halogens present a unique case. The chloro group is deactivating overall because its strong electron-withdrawing inductive effect (-I) outweighs its weaker electron-donating resonance effect (+M).[10] However, because it can donate a lone pair of electrons via resonance to stabilize the intermediate carbocation (the sigma complex), it directs incoming electrophiles to the ortho and para positions.[5][10]

Predicting Regioselectivity: A Consensus of Directing Effects

To predict the site of substitution, we must analyze the directing influence of each group on the available positions (C3, C4, C6).

-

From the Aldehyde (C1): As a meta-director, it directs to C3 and C5. Position C5 is already substituted. Therefore, the -CHO group directs to C3 .

-

From the Chloro Group (C2): As an ortho, para-director, it directs to its ortho positions (C1, C3) and its para position (C5). Positions C1 and C5 are substituted. Therefore, the -Cl group directs to C3 .

-

From the Trifluoromethyl Group (C5): As a meta-director, it directs to its meta positions (C1, C3). Position C1 is substituted. Therefore, the -CF3 group directs to C3 .

Remarkably, all three substituents, despite their different directing classifications, cooperatively direct the incoming electrophile to the C3 position . This strong regiochemical convergence simplifies the product outcome of EAS reactions, provided the reaction can be driven to completion on such a deactivated ring.

Caption: Directing effects of substituents on this compound.

Core Electrophilic Aromatic Substitution Reactions

Given the heavily deactivated nature of the substrate, forcing conditions (e.g., strong acids, elevated temperatures) are generally required to achieve successful substitution.

Nitration

Nitration introduces a nitro (-NO2) group onto the aromatic ring, a versatile functional group for further transformations.

Mechanism & Regioselectivity: The reaction proceeds via the formation of the highly electrophilic nitronium ion (NO2+) from a mixture of concentrated nitric and sulfuric acids.[11] As predicted, the nitronium ion will attack the C3 position. A close analog, 2-chloro-5-(trifluoromethyl)benzonitrile, readily undergoes nitration to yield the 3-nitro derivative, strongly supporting this prediction.[12]

Experimental Protocol: Synthesis of 2-Chloro-3-nitro-5-(trifluoromethyl)benzaldehyde

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound (CAS 82386-89-8) China Manufacturers Suppliers Factory Exporter [volsenchem.com]

- 3. nbinno.com [nbinno.com]

- 4. chem.uci.edu [chem.uci.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 7. youtube.com [youtube.com]

- 8. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 9. Chapter 16 – Chemistry of Benzene: Electrophilic Aromatic Substitution Solutions to Problems – Student Solutions Manual for Organic Chemistry [ncstate.pressbooks.pub]

- 10. 5.2 Directing Effects of the Substituents on EAS – Organic Chemistry II [kpu.pressbooks.pub]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide: structural characterization of two precursors for antitubercular benzothiazinones - PMC [pmc.ncbi.nlm.nih.gov]

The Trifluoromethyl Group: A Locus of Reactivity in 2-Chloro-5-(trifluoromethyl)benzaldehyde

An In-Depth Technical Guide

Executive Summary

The strategic incorporation of fluorine-containing moieties, particularly the trifluoromethyl (-CF3) group, is a cornerstone of modern medicinal and agricultural chemistry.[1] This guide provides a detailed examination of the role of the trifluoromethyl group in modulating the chemical reactivity of 2-Chloro-5-(trifluoromethyl)benzaldehyde, a critical intermediate in the synthesis of advanced pharmaceuticals and agrochemicals.[2][3] We will dissect the profound electronic and steric influences of the -CF3 group, elucidating how it activates the aldehyde carbonyl for nucleophilic attack while concurrently influencing the reactivity of the aromatic ring. This document serves as a technical resource for researchers, scientists, and drug development professionals, offering field-proven insights into the causality behind experimental choices involving this versatile building block.

The Trifluoromethyl Group: A Profile of Dominant Electronic Effects

The trifluoromethyl group is one of the most potent electron-withdrawing groups utilized in structural organic chemistry.[4][5] Its influence stems from the high electronegativity of the three fluorine atoms, which creates a strong inductive effect (-I effect) that profoundly alters the electronic landscape of the molecule.

-

Inductive Electron Withdrawal: The primary mechanism of the -CF3 group's influence is the powerful, through-bond polarization of sigma (σ) bonds. The fluorine atoms pull electron density away from the attached carbon and, consequently, from the entire aromatic ring and its substituents. This effect is paramount in defining the reactivity of this compound.[4][5]

-

Enhanced Electrophilicity: A direct consequence of this inductive withdrawal is the significant enhancement of electrophilic character at adjacent functional groups.[4] In the context of our target molecule, the electron density at the aldehyde's carbonyl carbon is substantially depleted, rendering it highly susceptible to nucleophilic attack. This increased reactivity is a key advantage in synthetic applications.[6]

-

Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry.[7][8] This inherent strength makes the -CF3 group exceptionally resistant to oxidative metabolism by enzymes like cytochrome P450, a property that is highly desirable in drug design to increase a compound's half-life and bioavailability.[1][7]

-

Increased Lipophilicity: The -CF3 group significantly increases a molecule's lipophilicity (solubility in fats and non-polar environments).[7][9] This is a crucial factor for enhancing the permeability of drug candidates across biological membranes.[7][9]

Caption: Inductive effects of -CF3 and -Cl groups enhancing carbonyl electrophilicity.

Physicochemical Properties of this compound

A comprehensive understanding of a reagent's physical properties is essential for its safe handling, storage, and application in synthetic protocols. The properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 82386-89-8 | [3][10] |

| Molecular Formula | C₈H₄ClF₃O | [3][10] |

| Molecular Weight | 208.56 g/mol | [3][10] |

| Appearance | White to yellow to green clear liquid | [3][11] |

| Boiling Point | 42-44 °C at 1.5 mmHg | [10][11][12] |

| Density | 1.435 g/mL at 25 °C | [10][11][12] |

| Refractive Index (n20/D) | 1.488 | [10][11][12] |

| Flash Point | 89 °C (192.2 °F) - closed cup | [10][11] |

| Storage Conditions | Store at 2 - 8 °C under inert gas | [3][11] |

Analysis of Molecular Reactivity

The unique substitution pattern on the benzaldehyde ring—a chlorine atom at the ortho position and a trifluoromethyl group at the meta position relative to the aldehyde—creates a highly activated system for specific transformations.

Reactivity of the Aldehyde Group

The aldehyde functional group is the primary center of reactivity. The combined electron-withdrawing power of the ortho-chloro and meta-trifluoromethyl substituents synergistically enhances the electrophilicity of the carbonyl carbon far beyond that of unsubstituted benzaldehyde.[4][6]

-

Nucleophilic Addition: The molecule readily undergoes nucleophilic addition reactions. Grignard reagents, organolithium compounds, and other nucleophiles will efficiently attack the carbonyl carbon. The electron-poor nature of this carbon lowers the activation energy for such attacks.

-

Condensation Reactions: It is an excellent substrate for condensation reactions like the Wittig, Horner-Wadsworth-Emmons, and Knoevenagel reactions. These are fundamental C-C bond-forming reactions in which the enhanced electrophilicity of the aldehyde leads to high conversion rates.

-

Reductive Amination: The compound is a key precursor for synthesizing amines via reductive amination. It will react with primary or secondary amines to form an iminium ion intermediate that is subsequently reduced to the corresponding amine.

Reactivity of the Aromatic Ring

While the aldehyde group is activated, the aromatic ring is significantly deactivated towards electrophilic aromatic substitution (EAS).

-

Deactivating Nature: Both the chloro and trifluoromethyl groups are strongly deactivating due to their electron-withdrawing inductive effects.[13][14] They pull electron density from the π-system of the ring, making it less nucleophilic and thus less reactive towards electrophiles.[14]

-

Directing Effects: In electrophilic aromatic substitution, the trifluoromethyl group is a meta-director.[13][14] The chlorine atom is an ortho, para-director, but its deactivating effect is strong. The cumulative effect makes further substitution on the ring challenging and requires harsh reaction conditions.

Synthetic Applications & Experimental Protocols

This compound is a versatile building block, valued for its ability to introduce the trifluoromethyl-substituted phenyl moiety into complex target molecules.[2][15] It is a key intermediate in the synthesis of numerous pharmaceuticals and agrochemicals, where the -CF3 group imparts beneficial properties.[2][3][12]

Example Protocol: Synthesis via Oxidation of 2-Chloro-5-(trifluoromethyl)benzyl alcohol

This protocol describes a common laboratory-scale synthesis of the title compound by oxidizing the corresponding benzyl alcohol. This method is often preferred for its relatively mild conditions and high yield.

Disclaimer: This protocol is adapted from established chemical literature.[11][16] All procedures should be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment.

Materials and Reagents:

-

2-Chloro-5-(trifluoromethyl)benzyl alcohol

-

Copper (II) acetate (Cu(OAc)₂)

-

2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO)

-

Acetonitrile (CH₃CN)

-

Deionized Water (H₂O)

-

Petroleum Ether

-

Ethyl Acetate

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloro-5-(trifluoromethyl)benzyl alcohol (5.0 mmol) in a solvent mixture of acetonitrile (5 mL) and water (10 mL).

-

Catalyst Addition: To the stirred solution, add copper (II) acetate (0.05 mmol, 9.1 mg) and TEMPO (0.05 mmol, 7.8 mg).[11]

-

Reaction Execution: Allow the mixture to stir at room temperature.

-

Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) using a petroleum ether/ethyl acetate mixture as the eluent until the starting material is consumed.

-

Work-up and Extraction: Upon completion, transfer the reaction mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 20 mL).

-

Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved via silica gel column chromatography if necessary.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Superelectrophiles and the effects of trifluoromethyl substituents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 2-氯-5-(三氟甲基)苯甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. 2-Chloro-5-trifluoromethylbenzaldehyde CAS#: 82386-89-8 [m.chemicalbook.com]

- 12. scientificlabs.co.uk [scientificlabs.co.uk]

- 13. homework.study.com [homework.study.com]

- 14. youtube.com [youtube.com]

- 15. chemimpex.com [chemimpex.com]

- 16. 5-CHLORO-2-(TRIFLUOROMETHYL)BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

A Senior Application Scientist's In-Depth Technical Guide to 2-Chloro-5-(trifluoromethyl)benzaldehyde for Researchers and Drug Development Professionals

Introduction: The Strategic Importance of a Fluorinated Building Block

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethyl group (–CF3), in particular, imparts a unique combination of lipophilicity, metabolic stability, and electron-withdrawing properties that can profoundly enhance the biological activity and pharmacokinetic profile of a molecule.[1] It is within this context that 2-Chloro-5-(trifluoromethyl)benzaldehyde has emerged as a pivotal, high-value intermediate.

This technical guide provides an in-depth exploration of this compound, moving beyond a simple cataloging of properties to offer a cohesive understanding of its synthesis, reactivity, and application. For the discerning researcher and drug development professional, a comprehensive grasp of this reagent—from its commercial availability to the nuances of its handling and analytical characterization—is essential for unlocking its full potential in the synthesis of novel, high-impact compounds.

Physicochemical Properties and Safety Profile

A thorough understanding of a reagent's fundamental properties is the bedrock of its effective and safe utilization in any laboratory setting. The physical and chemical characteristics of this compound are summarized below, compiled from leading supplier technical data sheets.[2][3]

| Property | Value | Source(s) |

| CAS Number | 82386-89-8 | [2][3] |

| Molecular Formula | C₈H₄ClF₃O | [2] |

| Molecular Weight | 208.56 g/mol | [2][3] |

| Appearance | White to yellow clear liquid | [4] |

| Boiling Point | 93-96 °C at 2.1 kPa | [5] |

| Density | ~1.435 g/mL at 25 °C | [2] |

| Refractive Index | n20/D ~1.488 | [2] |

Safety and Handling:

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory.[2]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[2]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[2]

Commercial Availability: A Global Supplier Overview

The accessibility of this key intermediate is crucial for research and development timelines. This compound is readily available from a range of global chemical suppliers, catering to needs from research-grade quantities to bulk manufacturing.

| Supplier | Region(s) Served | Notes |

| Sigma-Aldrich (Merck) | Global | Offers various purities and quantities for R&D.[3] |

| TCI America | Global | Provides a range of organic chemistry reagents. |

| Chem-Impex International | Global | Specializes in intermediates for pharmaceutical and agrochemical industries.[4] |

| Fluorochem | Global | Focuses on fluorinated compounds.[6] |

| BLD Pharm | Global | Offers a wide array of building blocks.[7] |

| Amitychem | Asia | Manufacturer and supplier of specialty chemicals.[8] |

| GIHI CHEMICALS CO., LIMITED | Asia | Supplier with ISO and FDA certifications.[8] |

This table is representative and not exhaustive. Researchers should always request a certificate of analysis to verify purity before use.

Synthesis of this compound: A Tale of Two Pathways

The synthesis of this benzaldehyde derivative is not a trivial matter, reflecting its specialized nature. Two primary synthetic routes are prevalent in the literature and patented processes, each with its own set of advantages and mechanistic intricacies. Understanding these pathways provides insight into potential impurities and the rationale behind specific reaction conditions.

Pathway 1: The Diazotization-Formaldoxime Approach (Sandmeyer-type Reaction)

This classical approach builds the aromatic core through a diazotization reaction, followed by the introduction of the formyl group. It is a multi-step process that leverages well-established named reactions.[5]

Caption: Synthetic workflow via the Diazotization-Formaldoxime pathway.

Detailed Experimental Protocol (Adapted from US Patent 4,431,808): [5]

-

Diazotization: 3-Amino-4-chlorobenzotrifluoride is treated with sodium nitrite (NaNO₂) in the presence of hydrochloric acid (HCl) at low temperatures (0-5 °C) to form the corresponding aryl diazonium salt. The low temperature is critical to prevent the unstable diazonium salt from decomposing.[9]

-

Formyl Group Introduction: The freshly prepared diazonium salt solution is then added to a solution of formaldoxime (H₂C=NOH) in the presence of a copper(II) sulfate catalyst. This is a variation of the Sandmeyer reaction, specifically the Beech reaction, where the diazonium group is replaced by a formyl group precursor.[10]

-

Hydrolysis: The resulting aryl aldoxime intermediate is not isolated but is hydrolyzed in situ by refluxing with hydrochloric acid. This step cleaves the oxime to reveal the desired aldehyde.

-

Purification: The crude product is typically purified via steam distillation followed by extraction and a final distillation under reduced pressure. A bisulfite addition purification step may also be employed to isolate the aldehyde from non-carbonyl impurities.[5]

Mechanistic Insights:

The core of this pathway is the Sandmeyer-type reaction. The mechanism is believed to proceed through a single-electron transfer from the copper(I) catalyst (generated in situ from Cu(II)) to the diazonium salt. This generates an aryl radical, dinitrogen gas, and the copper(II) species. The aryl radical then reacts in a complex, copper-mediated process with the formaldoxime to form the aldoxime, which is subsequently hydrolyzed.[11][12]

Caption: Simplified mechanism of the Sandmeyer-type reaction for aldehyde synthesis.

Pathway 2: Oxidation of the Corresponding Benzyl Alcohol

An alternative and often more direct route involves the oxidation of the corresponding benzyl alcohol, (2-Chloro-5-(trifluoromethyl)phenyl)methanol. This pathway is advantageous if the precursor alcohol is readily available.

Caption: Synthetic workflow via oxidation of the benzyl alcohol precursor.

Detailed Experimental Protocol:

-

Reaction Setup: (2-Chloro-5-(trifluoromethyl)phenyl)methanol is dissolved in a suitable anhydrous solvent, typically dichloromethane (DCM).

-

Oxidation: Pyridinium chlorochromate (PCC) is added to the solution. PCC is a mild oxidizing agent that is particularly effective for converting primary alcohols to aldehydes without over-oxidation to the carboxylic acid.[13] The reaction is typically stirred at room temperature for several hours.

-

Workup and Purification: The reaction mixture is diluted with a solvent like diethyl ether, and the solid byproducts are removed by filtration through a pad of silica gel or celite. The filtrate is concentrated, and the crude product is purified by silica gel column chromatography.

Mechanistic Insights:

The PCC oxidation of an alcohol is a classic example of a Cr(VI)-mediated oxidation. The mechanism involves several key steps:

-

Formation of a Chromate Ester: The alcohol's oxygen atom attacks the chromium center of the PCC, displacing a chloride ion to form a chromate ester.

-

E2-type Elimination: A base (which can be pyridine, chloride, or another molecule of the alcohol) removes the proton from the carbon bearing the oxygen. Simultaneously, the C-H bond electrons form the new C=O double bond, and the O-Cr bond cleaves, with the electrons moving to the chromium center. This reduces Cr(VI) to Cr(IV).[11][12]

This concerted elimination step is why anhydrous conditions are preferred. In the presence of water, the initially formed aldehyde could become hydrated to form a gem-diol, which could then be further oxidized to a carboxylic acid by some chromium reagents, although this is less of a concern with the milder PCC.[11]

Applications in Drug Discovery and Agrochemicals

The utility of this compound lies in its ability to serve as a scaffold for constructing more complex, biologically active molecules. The trifluoromethyl group often acts as a bioisostere for other groups, enhancing binding affinity and improving metabolic stability, while the aldehyde functionality provides a versatile handle for a wide range of chemical transformations.[1][14]

-

Pharmaceutical Synthesis: This benzaldehyde is a key intermediate in the synthesis of various pharmaceuticals.[4] For example, it is used in the construction of pyrazole-containing compounds, which are scaffolds found in a number of drugs. Analogues of the COX-2 inhibitor Celecoxib have been synthesized using trifluoromethyl-substituted pyrazoles, highlighting the importance of this class of intermediates.[15][16][17][18] The aldehyde can be used to build the pyrazole ring through condensation reactions with hydrazines.

-

Agrochemical Synthesis: In the agrochemical sector, this compound is a precursor for potent herbicides, insecticides, and fungicides.[1][4] The insectide Fipronil , a phenylpyrazole, is a prominent example where the 2,6-dichloro-4-(trifluoromethyl)phenyl moiety is a key structural feature. While not a direct precursor, the synthesis of Fipronil showcases the importance of the chemical space that this compound provides access to.[19][20][21][22][23]

Quality Control and Analytical Methods

Ensuring the purity of starting materials is a non-negotiable aspect of drug development and fine chemical synthesis. A robust analytical workflow is essential for the quality control of this compound.

Caption: A typical analytical workflow for the quality control of this compound.

Gas Chromatography (GC):

GC is an ideal method for assessing the purity of this volatile compound and for identifying related volatile impurities.

-

Method: A GC system equipped with a Flame Ionization Detector (FID) is suitable for purity assessment. For impurity identification, a Mass Spectrometer (MS) detector is invaluable.[2][24]

-

Column: A mid-polarity capillary column, such as a 5% phenyl methylpolysiloxane (e.g., DB-5 or equivalent), is a good starting point.

-

Typical Parameters:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 80 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C.

-

Carrier Gas: Helium or Hydrogen.

-

Detector Temperature (FID): 300 °C

-

-

Expected Outcome: A sharp, primary peak for the main component. Potential impurities could include the starting benzyl alcohol (if using the oxidation route) or other isomers from the diazotization route.

High-Performance Liquid Chromatography (HPLC):

HPLC with UV detection is a complementary technique, particularly useful for detecting non-volatile impurities.

-

Method: A reverse-phase HPLC method is most common for this type of analyte.[25][26]

-

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is standard.

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic or phosphoric acid) is typically effective.

-

Detection: UV detection at a wavelength around 254 nm should provide good sensitivity for the aromatic system.

-

Expected Outcome: A well-resolved peak for the aldehyde. This method is excellent for quantifying purity and detecting more polar or less volatile impurities that are not amenable to GC.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is the definitive technique for structural confirmation. ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

-

¹H NMR: The aldehyde proton will be a highly deshielded singlet around 10 ppm. The aromatic protons will appear as a complex multiplet between 7.5 and 8.5 ppm.

-

¹³C NMR: The carbonyl carbon will be a distinct peak downfield (>180 ppm). The carbon of the CF₃ group will show a characteristic quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: This will show a sharp singlet, confirming the presence and electronic environment of the trifluoromethyl group. Quantitative NMR (qNMR) can also be employed for highly accurate purity determination against a certified internal standard.[27]

Conclusion